molecular formula C7H9NO B1338375 (S)-1-(Pyridin-2-yl)ethanol CAS No. 59042-90-9

(S)-1-(Pyridin-2-yl)ethanol

Cat. No.: B1338375
CAS No.: 59042-90-9
M. Wt: 123.15 g/mol
InChI Key: PPHIIIRFJKDTLG-LURJTMIESA-N
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Description

(S)-1-(Pyridin-2-yl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone

Scientific Research Applications

(S)-1-(Pyridin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of (S)-1-(Pyridin-2-yl)ethanol, also known as (S)-1-(2-Pyridyl)ethanol, are amino groups and carboxylic acids . This compound is used as a protecting group for these functional groups, selectively shielding them during chemical reactions .

Mode of Action

This compound interacts with its targets by forming protective groups . For amino groups, it reacts with O-alkyl S-(pyridin-2-yl)carbonothiolates to selectively protect them . For carboxylic acids, it acts as a protecting group that can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C .

Biochemical Pathways

The compound affects the synthesis pathways of various biochemical compounds. It enables the selective protection of amino groups and carboxylic acids, allowing for controlled reactions in complex biochemical environments . This selective protection is crucial in the synthesis of complex molecules where multiple functional groups are present.

Result of Action

The result of this compound’s action is the selective protection of amino groups and carboxylic acids, allowing for controlled reactions in complex biochemical environments . This enables the synthesis of complex molecules where multiple functional groups are present, and the selective removal of the protecting group post-synthesis allows for further modifications or functionalities to be introduced.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and resists catalytic hydrogenolysis . The protective group can be removed under alkaline conditions or thermally at or above 110 °C . Therefore, the efficacy and stability of this compound as a protecting group can be controlled by adjusting these environmental factors.

Biochemical Analysis

Biochemical Properties

(S)-1-(Pyridin-2-yl)ethanol plays a significant role in biochemical reactions, particularly as a protecting group for carboxylic acids. It can be selectively removed under specific conditions, such as alkaline or thermal treatments . This compound interacts with various enzymes and proteins, including those involved in polymerization processes. For instance, it has been used in the synthesis of poly(methacrylic acid) through controlled polymerization methods . The nature of these interactions often involves the formation and cleavage of chemical bonds, which are crucial for the stability and functionality of the resulting polymers.

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. It influences cell function by acting as a protective agent for amino groups, thereby affecting protein synthesis and modification . Additionally, its role in protecting carboxylic acids can impact cellular metabolism and signaling pathways. The compound’s stability under acidic conditions and resistance to catalytic hydrogenolysis make it a valuable tool in cellular studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group that can be cleaved under alkaline or thermal conditions, facilitating the synthesis of various polymers . The compound’s ability to form stable bonds with carboxylic acids and amino groups is central to its mechanism of action. These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature. For example, it remains stable under acidic conditions but can be cleaved under alkaline or thermal conditions . Long-term studies have shown that the compound can maintain its protective properties over extended periods, making it suitable for various in vitro and in vivo applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively protect amino groups and carboxylic acids without causing adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-dependent effects is crucial for optimizing its use in biochemical and pharmaceutical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of polymers. It interacts with enzymes and cofactors that facilitate the formation and cleavage of chemical bonds . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects in biological systems.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its protective effects on amino groups and carboxylic acids . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function. This subcellular localization is critical for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(Pyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylpyridine using chiral reducing agents to obtain the desired enantiomer. Another method includes the asymmetric transfer hydrogenation of 2-acetylpyridine using a chiral catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes use chiral catalysts to ensure high enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-pyridinecarboxaldehyde.

    Reduction: It can be reduced to form 2-pyridinemethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-Pyridinecarboxaldehyde

    Reduction: 2-Pyridinemethanol

    Substitution: Various substituted pyridine derivatives

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanol: Similar structure but lacks the chiral center.

    2-Pyridinecarboxaldehyde: Oxidized form of (S)-1-(Pyridin-2-yl)ethanol.

    2-(Pyridin-2-yl)ethylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a pyridine ring. This combination of features makes it a valuable compound for asymmetric synthesis and chiral catalysis.

Properties

IUPAC Name

(1S)-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIIIRFJKDTLG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59042-90-9
Record name (1S)-1-(pyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A methanol solution (100 mL) of 1-pyridin-2-ylethanone (10.0 g) was cooled to 0° C., sodium borohydride (6.2 g) was added thereto and stirred at that temperature for 4 hours. Then water was added to the reaction solution, and the organic solvent was evaporated off under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=4/1 to 3/2) to obtain the entitled compound (9.0 g).
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100 mL
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10 g
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6.2 g
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Synthesis routes and methods II

Procedure details

A solution of 2-Acetyl-pyridine (2.0 g, 16.5 mmol) in MeOH (33 mL) is treated by NaBH4 (624 mg, 16.5 mmol) at 0° C. After completion, the reaction mixture is quenched by H2O, EtOAc is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo to provide crude product, which is submitted to the next step without further purification; ES-MS: M+=124.0; 1HNMR(DMSO-d6) 8.45 (d, 1H), 7.75 (td, 1H), 7.50 (d, 1H), 7.20 (dd, 1H), 5.30 (d, 1H), 4.70-4.60 (m, 1H), 1.30 (d, 3H).
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2 g
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624 mg
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33 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Cc1ccc(C(=O)NC2CC2)c(NC(=O)c2ccc(OC(C)c3ccccn3)cc2)c1
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Synthesis routes and methods V

Procedure details

Stir a mixture of (±)-1-(pyridin-2-yl)-ethanol (21.2 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight-(J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)acetic acid 1-(pyridin-2-yl)-ethyl ester as colorless oil (50%) and the slower eluting (S)-alcohol as light yellow oil (43%). Dissolve (R)-acetic acid 1-(pyridin-2-yl)-ethyl ester (9.620 mmol) in methanol (50 mL) and add potassium carbonate (38.48 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (89%).
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brine
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0 (± 1) mol
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solvent
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21.2 mmol
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[Compound]
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powder
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3 g
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6 mL
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acrylic resin
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0.87 g
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reactant
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40 mL
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(R)-acetic acid 1-(pyridin-2-yl)-ethyl ester
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9.62 mmol
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38.48 mmol
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reactant
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50 mL
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solvent
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10 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(Pyridin-2-yl)ethanol
Customer
Q & A

Q1: What makes (S)-1-(2-Pyridyl)ethanol valuable in organic synthesis?

A1: (S)-1-(2-Pyridyl)ethanol is a valuable chiral building block because it can be used to synthesize other enantiomerically pure compounds. [, ] Specifically, it can serve as a chiral ligand in asymmetric synthesis. [] Its value stems from the presence of both the pyridine ring and the chiral alcohol moiety, which offer diverse reactivity and potential for stereochemical control in chemical reactions.

Q2: How is (S)-1-(2-Pyridyl)ethanol synthesized with high enantiomeric purity?

A2: A highly effective method for synthesizing (S)-1-(2-Pyridyl)ethanol with excellent enantiomeric purity is the asymmetric transfer hydrogenation of 2-acetylpyridine. This reaction utilizes a chiral Ru(II) complex, specifically RuCl, as the catalyst and formic acid as the hydrogen source. [] This method is advantageous due to its high efficiency, allowing for a substrate to catalyst molar ratio of 200-1000, and its ability to achieve (S)-1-(2-Pyridyl)ethanol in almost quantitative yield (99%) with 95% enantiomeric excess (ee). []

Q3: Are there alternative synthetic routes to obtain (S)-1-(2-Pyridyl)ethanol with high enantiomeric purity?

A3: Yes, another method utilizes (R,R,R)-oxathiane as a chiral auxiliary to synthesize trans-1-(2-Pyridyl)-2-phenyl epoxide. This epoxide can then be further transformed into (S)-1-(2-Pyridyl)ethanol with 99.6% ee. [] This approach highlights the versatility of (S)-1-(2-Pyridyl)ethanol as a synthetic target and the possibility of employing different strategies to access it in enantiomerically pure form.

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